REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH:9](=[O:16])[C:10]1C=C[CH:13]=[CH:12][CH:11]=1.C(O)(=O)C1C=CC=CC=1.C(O)CCC#C>C(N(CC)CC)C.Cl[Pd]Cl.[Cu]I.O>[NH2:6][C:5]1[CH:7]=[CH:8][C:2]([C:13]#[C:12][CH2:11][CH2:10][CH2:9][OH:16])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
PdCl2
|
Quantity
|
2 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(CCC#C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
CuI
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by bubbling nitrogen
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 45 min
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
treated with triphenylphosphine (73 mg in 1 g of triethylamine)
|
Type
|
TEMPERATURE
|
Details
|
This reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 10 hr
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
CONCENTRATION
|
Details
|
the triethylamine layer was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
Toluene was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture again concentrated
|
Type
|
ADDITION
|
Details
|
Then aqueous HCl (10 mL, 7%) was added
|
Type
|
TEMPERATURE
|
Details
|
The resulting aqueous solution was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
CUSTOM
|
Details
|
was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
chromatographed (20% ethyl acetate-dichloromethane, silica)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C#CCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.57 g | |
YIELD: CALCULATEDPERCENTYIELD | 130.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |